molecular formula C8H5BrF5NO B1459848 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline CAS No. 1807039-77-5

2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline

Cat. No. B1459848
M. Wt: 306.03 g/mol
InChI Key: PCGCVHUSBJGABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline, also known as BDFMA, is an organic compound with a wide range of applications in the field of organic chemistry. It is a brominated aniline derivative, which is a type of aromatic compound. BDFMA is a colorless solid that is soluble in organic solvents. It is a versatile compound and has been used in a variety of synthetic reactions such as the synthesis of heterocycles, the preparation of amines, and the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline is based on its ability to form a stable bromine-aniline complex. In this complex, the bromine atom is bonded to the aniline ring, which stabilizes the molecule and makes it more reactive. This increased reactivity allows 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline to undergo a variety of reactions, such as the formation of heterocycles and amines.

Biochemical And Physiological Effects

2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline in laboratory experiments include its low cost, its availability, and its versatility. It is also relatively easy to work with, as it is soluble in organic solvents and can be easily stored and handled. The main limitation of 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline is that it is a relatively unstable compound and can decompose if stored improperly.

Future Directions

In the future, 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline may be used in the synthesis of more complex molecules, such as peptides and proteins. It may also be used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline may be used in the synthesis of materials for use in nanotechnology and other advanced technologies. Finally, further research into the mechanism of action of 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline may lead to the development of new synthetic methods and applications.

Scientific Research Applications

2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyrrolidine and piperidine, which are important building blocks in the synthesis of pharmaceuticals. It has also been used in the synthesis of amines, which are important intermediates in the synthesis of drugs. Additionally, 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline has been used in the synthesis of peptides, which are important in the study of protein structure and function.

properties

IUPAC Name

2-bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-5-4(15)2-1-3(8(12,13)14)6(5)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGCVHUSBJGABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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